Tetraarsenic tetrasulfide

Hematology Oncology Pharmacotherapy

Tetraarsenic tetrasulfide (As₄S₄, realgar) is the only arsenic sulfide with a unique molecular cage structure that enables light-induced isomerization to pararealgar—critical for polymorphic transition and photomechanical studies. In oncology, its oral RIF formulation directly targets HK2 to disrupt glycolysis, a mechanism distinct from ATO (PML-RARα). Avoid generic substitutes like As₂S₃: they are not clinically equivalent and lack this compound's specific light-sensitive solid-state behavior. Strict light-protected storage is mandatory to preserve integrity. Contact us to place an order or request a quote.

Molecular Formula As4S4
Molecular Weight 428 g/mol
CAS No. 12279-90-2
Cat. No. B089339
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetraarsenic tetrasulfide
CAS12279-90-2
SynonymsAs4S4 cpd
tetraarsenic tetrasulfide
Molecular FormulaAs4S4
Molecular Weight428 g/mol
Structural Identifiers
SMILESS1[As]2S[As]3[As]1S[As]2S3
InChIInChI=1S/As4S4/c5-1-2-7-3(5)4(6-1)8-2
InChIKeyXPDICGYEJXYUDW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tetraarsenic Tetrasulfide CAS 12279-90-2: Procurement & Characterization Guide for Research and Pharmaceutical Applications


Tetraarsenic tetrasulfide (As₄S₄, CAS 12279-90-2), the mineral realgar, is a crystalline arsenic sulfide compound belonging to the class of chalcogenide molecular solids [1]. It is a key component in research and pharmaceutical settings, primarily recognized for its distinct molecular cluster structure and its clinical utility as a component in oral anti-leukemic formulations, specifically the Realgar-Indigo naturalis formula (RIF) [2]. Notably, its utility in sensitive applications requires careful handling and specification to avoid performance variability caused by its photo-induced isomerization to pararealgar, a light-driven solid-state transformation that fundamentally alters its molecular conformation and material properties [3].

Why In-Class Arsenic Sulfides Cannot Substitute for Tetraarsenic Tetrasulfide in Critical Applications


Generic or in-class substitution of arsenic sulfides, such as arsenic trisulfide (As₂S₃, orpiment) or arsenic trioxide (As₂O₃), for tetraarsenic tetrasulfide (As₄S₄) is scientifically unsound due to fundamental differences in molecular structure, physical stability, and therapeutic profile [1]. For instance, while structurally analogous, the distinct molecular cage of As₄S₄ undergoes a unique light-induced linkage isomerization to pararealgar, a solid-state transformation not shared by As₂S₃, which leads to material instability and requires strict light-protected storage protocols [2]. Furthermore, in the specific context of oncology, clinical evidence demonstrates that while As₄S₄ (as oral RIF) and intravenous arsenic trioxide (ATO) show comparable efficacy in certain hematological malignancies, they differ significantly in their route of administration and adverse effect profiles, directly impacting patient compliance and healthcare resource utilization; substitution is therefore not clinically equivalent [3].

Quantitative Differentiators for Tetraarsenic Tetrasulfide (CAS 12279-90-2) Against Clinical and Structural Comparators


Head-to-Head Clinical Trial: Non-Inferiority of Oral As₄S₄ (RIF) to Intravenous ATO in Non-High-Risk Acute Promyelocytic Leukemia

In a multicenter, randomized controlled trial comparing oral Realgar-Indigo naturalis formula (RIF), which contains tetraarsenic tetrasulfide (As₄S₄) as its active arsenic component, against intravenous arsenic trioxide (ATO) for the treatment of non-high-risk acute promyelocytic leukemia (APL), RIF was demonstrated to be non-inferior to ATO [1]. The study's primary endpoint was event-free survival (EFS) at 2 years. This direct comparison provides robust, patient-level evidence of therapeutic equivalence in this indication, while highlighting the differentiating advantage of an oral outpatient regimen for As₄S₄ versus an intravenous inpatient/hospital-based regimen for ATO.

Hematology Oncology Pharmacotherapy Clinical Trial Acute Promyelocytic Leukemia

In Vitro Anti-Leukemic Activity of As₄S₄ Against B-ALL Cell Lines

Tetraarsenic tetrasulfide (As₄S₄) demonstrates significant anti-proliferative activity against B-cell acute lymphoblastic leukemia (B-ALL) cell lines in vitro, as measured by half-maximal inhibitory concentration (IC₅₀) values [1]. While a direct head-to-head comparison with a specific comparator like ATO is not provided within this single study, the reported IC₅₀ values for As₄S₄ against specific human B-ALL cell lines (Nalm-6 and RS4;11) can be compared to known literature values for ATO against similar or identical cell lines to provide a cross-study comparable context [2].

Leukemia Cancer Biology Cytotoxicity In Vitro B-ALL

Mechanistic Differentiation: Selective Targeting of HK2-Mediated Glycolysis by As₄S₄

Tetraarsenic tetrasulfide (As₄S₄) exhibits a mechanism of action that is differentiated from that of arsenic trioxide (ATO) in B-cell acute lymphoblastic leukemia (B-ALL) models. While both compounds induce apoptosis and reactive oxygen species (ROS) generation, As₄S₄ specifically targets Hexokinase-2 (HK2), a key enzyme in the glycolytic pathway, to disrupt cancer cell metabolism [1]. This is in contrast to the primary mechanism of ATO, which is well-established as targeting and degrading the PML-RARα fusion oncoprotein in acute promyelocytic leukemia (APL) [2].

Cancer Metabolism Mechanism of Action Glycolysis HK2 ROS

Structural and Stability-Based Differentiation: Light-Induced Isomerization of As₄S₄ to Pararealgar

Tetraarsenic tetrasulfide (α-As₄S₄, realgar) is structurally unique among arsenic sulfides in its ability to undergo a light-induced linkage isomerization to a distinct polymorph, pararealgar, in the solid state [1]. This transformation is a direct consequence of the discrete As₄S₄ molecular cluster and its specific conformation. This behavior is not observed in the same manner for its common analog, arsenic trisulfide (As₂S₃, orpiment), which has a polymeric layered structure [2].

Material Science Solid-State Chemistry Stability Polymorphism Photoisomerization

Optimal Application Scenarios for Tetraarsenic Tetrasulfide (CAS 12279-90-2) Based on Evidence-Driven Differentiation


Oral Formulation for Outpatient Oncology: Replacing Intravenous Arsenic Trioxide in APL Post-Remission Therapy

Based on direct clinical trial evidence demonstrating non-inferior efficacy to intravenous arsenic trioxide (ATO) [1], tetraarsenic tetrasulfide (as the active component in RIF) is optimally applied in the development or procurement of oral anti-leukemic formulations for acute promyelocytic leukemia (APL). Its key advantage lies in enabling a shift from inpatient intravenous administration to an outpatient oral regimen, significantly reducing healthcare resource burden and improving patient quality of life without compromising therapeutic outcome [2].

Targeted Research into Cancer Cell Metabolism: Probing HK2 and the Warburg Effect

For scientific research focused on cancer metabolism, specifically the role of Hexokinase-2 (HK2) and the Warburg effect in hematological malignancies, tetraarsenic tetrasulfide is the indicated tool compound. Its demonstrated and validated mechanism of action involves direct targeting of HK2 to disrupt glycolysis, a pathway distinct from the primary targets of other common arsenicals like ATO (PML-RARα) [3]. This specificity makes it a preferred reagent for mechanistic studies investigating metabolic vulnerabilities in leukemia cells.

Investigating Solid-State Photoisomerization in Molecular Chalcogenides

In materials science, tetraarsenic tetrasulfide (α-As₄S₄) serves as a model system for studying light-induced linkage isomerization and autocatalytic solid-state reactions in molecular crystals [4]. Researchers studying polymorphic transitions, photomechanical effects, or the stability of chalcogenide glasses should procure and utilize realgar specifically to investigate these unique properties, which are not exhibited by its structural analog orpiment (As₂S₃) [5].

Nanostructuring and Mechanochemistry of Arsenic Sulfide Materials

When research objectives involve the generation of nanostructured arsenic sulfides for advanced materials applications (e.g., optics, semiconductors), the procurement of tetraarsenic tetrasulfide polymorphs (α- and β-As₄S₄) is essential. Studies using mechanochemical milling demonstrate that the crystalline size of β-As₄S₄ can be predictably reduced to the nanoscale (e.g., from 90 nm to 40 nm), and that this process generates specific free-volume defects detectable by positron annihilation spectroscopy, providing a tunable materials platform not directly replicable with other arsenic sulfides [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

56 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tetraarsenic tetrasulfide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.